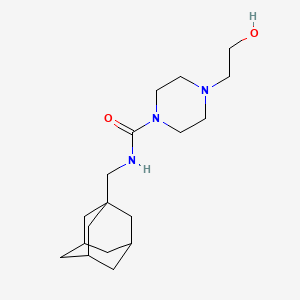

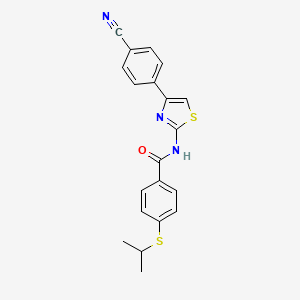

![molecular formula C11H13NOSi B2732585 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde CAS No. 183438-94-0](/img/structure/B2732585.png)

6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((Trimethylsilyl)ethynyl)picolinaldehyde is a chemical compound with the molecular formula C11H13NOSi and a molecular weight of 203.316 . It is intended for research use only.

Synthesis Analysis

The synthesis of compounds similar to 6-((Trimethylsilyl)ethynyl)picolinaldehyde often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Molecular Structure Analysis

The trimethylsilyl group in 6-((Trimethylsilyl)ethynyl)picolinaldehyde consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .科学的研究の応用

Regiospecific Synthesis of Isoquinoline Alkaloids

A study demonstrated the effectiveness of the trimethylsilyl group as an activating group for ipso attack in the Pictet-Spengler reaction. This control of regiochemistry was pivotal in synthesizing tetrahydroisoquinoline, highlighting the critical role of silylated compounds in the regiospecific synthesis of complex alkaloids (R. Miller & T. Tsang, 1988).

Synthesis of Trans and Cis-tetrahydropyrazinoisoquinolinediones

Another research focused on the synthesis of N-methoxyalkyl derivatives through the addition of aldehyde dimethyl acetals to O-trimethylsilyl derivatives, employing a Pictet–Spengler-type reaction. This work underlines the utility of trimethylsilyl derivatives in synthesizing compounds with potential antitumor applications (Juan F González, E. D. L. Cuesta, & C. Avendaño, 2003).

Palladium-catalyzed Iminoannulation

Research on the annulation of internal acetylenes has yielded a variety of substituted heterocycles, showcasing the broad applicability of trimethylsilyl-substituted alkynes in synthesizing isoquinolines and pyridines. This methodology underscores the versatility of silylated alkynes in palladium-catalyzed reactions (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).

Cyclization of o-(trimethylsilylethynyl)styrenes

The study on cyclization reactions of o-(trimethylsilylethynyl)styrenes with diisobutylaluminum hydride (DIBAL-H) to form 2-trimethylsilyl-1H-indenes highlights the synthetic utility of trimethylsilyl groups in cyclization mechanisms, paving the way for efficient synthesis of indenes (H. Kinoshita, Nobuyoshi Hirai, & Katsukiyo Miura, 2014).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

A study has shown that a well-known fluorophore, namely 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase . This suggests potential future directions for the use of 6-((Trimethylsilyl)ethynyl)picolinaldehyde in similar applications.

特性

IUPAC Name |

6-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSi/c1-14(2,3)8-7-10-5-4-6-11(9-13)12-10/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHVXKVLLARWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC(=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

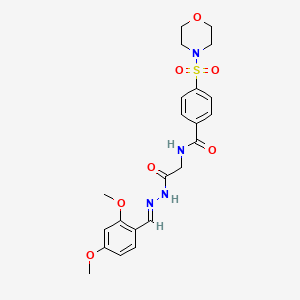

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)

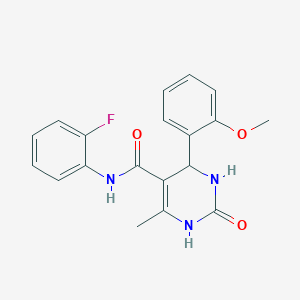

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)

![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)

![2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2732523.png)